1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

Catalog No.
S5840449
CAS No.
M.F
C21H28N2O
M. Wt
324.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)meth...

Product Name

1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C21H28N2O/c1-3-18-4-6-19(7-5-18)16-22-12-14-23(15-13-22)17-20-8-10-21(24-2)11-9-20/h4-11H,3,12-17H2,1-2H3

InChI Key

YKGXLBNZDPNCDB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC

The exact mass of the compound 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine is 324.220163521 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Building Blocks: A search of scientific databases such as PubChem and Google Scholar reveals no published research directly investigating this particular molecule. However, the individual components, 1-(4-ethylbenzyl)piperazine and 1-(4-methoxybenzyl)piperazine, are known chemical building blocks used in organic synthesis [, ].

1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is a synthetic organic compound characterized by its complex structure and notable molecular properties. The compound has the molecular formula C21H28N2OC_{21}H_{28}N_{2}O and a molecular weight of approximately 324.5 g/mol. It features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, substituted with ethyl and methoxyphenyl groups. This structure contributes to its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis.

Involving 1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine have not been extensively documented, compounds with similar piperazine structures often undergo various nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the methoxy group can enhance the compound's reactivity due to its electron-donating properties, potentially facilitating reactions such as:

  • Alkylation: Reaction with alkyl halides to form more complex derivatives.
  • Acylation: Introduction of acyl groups through acyl chlorides or anhydrides.
  • Hydrogenation: Reduction reactions that might modify the aromatic rings or the piperazine moiety.

  • Antidepressant effects: Many piperazine derivatives are explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Antipsychotic activity: Some piperazines interact with dopamine receptors, making them candidates for antipsychotic drug development.
  • Anti-inflammatory properties: Certain derivatives show promise in reducing inflammation through various biochemical pathways.

Synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine can be approached through several methods, commonly involving:

  • Piperazine Formation: Starting from 1-bromo-4-(4-methoxyphenyl)methylpiperazine and 4-ethylbenzyl chloride, a nucleophilic substitution reaction can be employed.
  • Catalytic Hydrogenation: If necessary, hydrogenation steps can be applied to achieve desired saturation levels in the aromatic rings.
  • Purification Techniques: Post-synthesis, techniques such as recrystallization or chromatography may be used to purify the final product.

The compound holds potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting central nervous system disorders.
  • Organic Synthesis: Serving as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for use in developing new materials due to its unique structural properties.

1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
1-(4-Methylphenyl)-4-(2-methoxyphenyl)piperazineC19H24N2OC_{19}H_{24}N_{2}OContains methyl and methoxy groupsAntidepressant activity
1-(2-Ethylphenyl)-4-(3-methoxyphenyl)piperazineC20H26N2OC_{20}H_{26}N_{2}ODifferent substitution patternPotential antipsychotic effects
1-(Phenylethyl)-4-(3-chlorophenyl)piperazineC19H22ClN2C_{19}H_{22}ClN_{2}Contains a chlorine substituentAnti-inflammatory properties

These compounds highlight the uniqueness of 1-[(4-Ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine through its specific combination of ethyl and methoxy substitutions on the phenyl rings, which may influence its pharmacological profile and reactivity differently than its analogs.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

324.220163521 g/mol

Monoisotopic Mass

324.220163521 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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